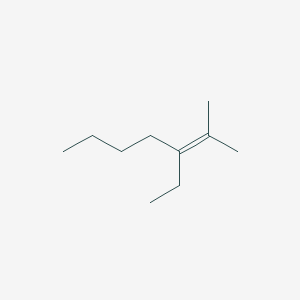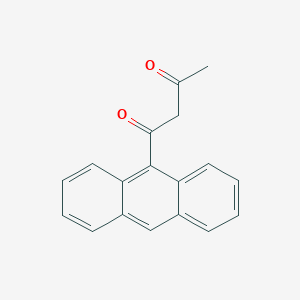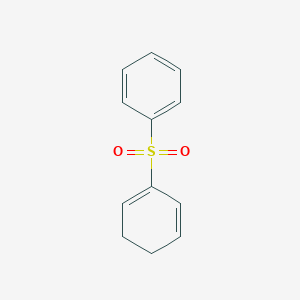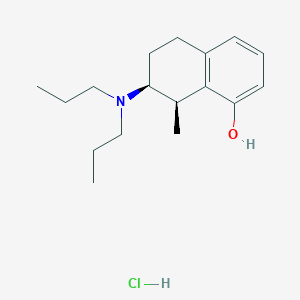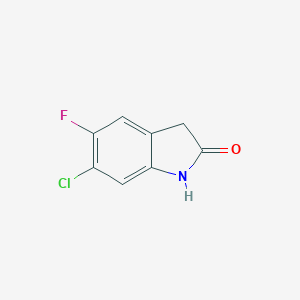
6-Chloro-5-fluoroindolin-2-one
Übersicht
Beschreibung
6-Chloro-5-fluoroindolin-2-one is a synthetic heterocyclic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of the indolin-2-one family, and its structure is composed of a six-membered ring with a chlorine and a fluorine atom attached to the central carbon atom. This compound has been studied for its unique properties and has been found to be of potential use in the development of new drugs and in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitors of Mycobacterium Tuberculosis and Influenza Virus
Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, closely related to 6-Chloro-5-fluoroindolin-2-one, have shown potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus, with specific compounds exhibiting high activity and selectivity indices (Marvadi et al., 2019).
Anti-Inflammatory and Analgesic Activity
A compound closely related, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, has demonstrated anti-inflammatory and analgesic activity comparable to COX-2 inhibitor lumiracoxib, without inducing gastric ulceration effects (dos Santos et al., 2010).
Chemosensor for Cadmium
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, another derivative, selectively responds to Cd2+ and binds it, potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antibacterial Activity
New fluorine-containing indole-2,3-dione derivatives have shown promising antibacterial activity against Staphylococcus albus and Escherichia coli (Joshi et al., 1981).
Antitumor Properties
Compounds synthesized with urea linkage, such as 6e and 6f, exhibit promising antitumor properties, suggesting potential for further development in cancer therapy (Zou et al., 2013).
PET Imaging Agents for Nicotinic Acetylcholine Receptors
A novel series of compounds, including 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, have shown potential as positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors (Brown et al., 2002).
Radioligands for Studying Nicotinic Acetylcholine Receptors
High-affinity radioligands, such as those synthesized in a study by Zhang, Hall, and Horti (2004), are valuable tools for positron-emission tomography studies of nicotinic acetylcholine receptors (Zhang et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUXBJGXHPPFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430759 | |
| Record name | 6-chloro-5-fluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100487-74-9 | |
| Record name | 6-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100487-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-5-fluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
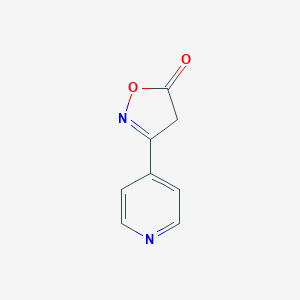

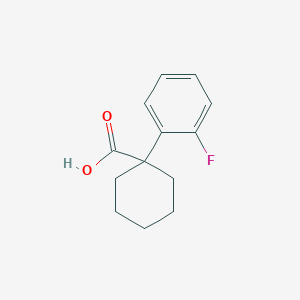

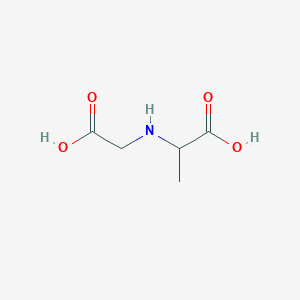
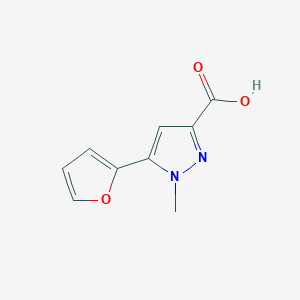
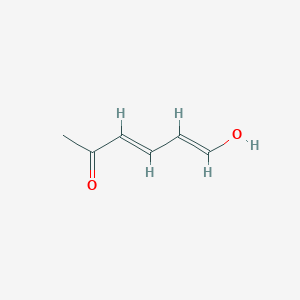
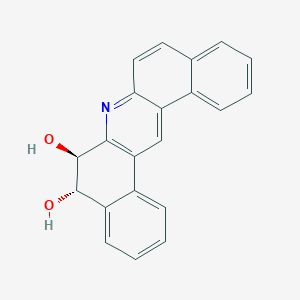
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
